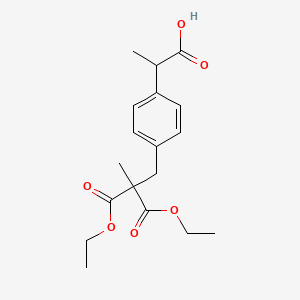
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid is a chemical compound with the molecular formula C18H24O6 and a molecular weight of 336.38 g/mol. This compound is an intermediate in the synthesis of Ibuprofen Carboxylic Acid, which is the major metabolite of Ibuprofen.
Preparation Methods
The synthesis of 4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid involves several steps. One common synthetic route includes the reaction of 4-bromophenylpropanoic acid with diethyl malonate in the presence of a base, followed by esterification and subsequent decarboxylation. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other functional groups using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including Ibuprofen Carboxylic Acid.
Biology: The compound’s potential to protect lenticular enzymes makes it a candidate for research in preventing cataracts.
Medicine: As an intermediate in drug synthesis, it plays a role in the development of anti-inflammatory drugs.
Industry: The compound’s unique structure and reactivity make it useful in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of Ibuprofen Carboxylic Acid, it may exert its effects by modulating the activity of enzymes involved in inflammation and pain pathways. The compound’s ability to protect lenticular enzymes suggests it may interact with proteins involved in maintaining lens transparency.
Comparison with Similar Compounds
4-(2,2-Dicarboethoxy-propyl)phenylpropanoic Acid can be compared with other similar compounds, such as:
Ibuprofen: Both compounds are related in their synthesis pathways, with this compound being an intermediate.
2-(4-(3-Ethoxy-2-(ethoxycarbonyl)-2-methyl-3-oxopropyl)phenyl)propanoic Acid: This compound shares a similar structure and synthetic route.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid: This compound has a different functional group but shares similar reactivity and applications.
Properties
Molecular Formula |
C18H24O6 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[4-(3-ethoxy-2-ethoxycarbonyl-2-methyl-3-oxopropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H24O6/c1-5-23-16(21)18(4,17(22)24-6-2)11-13-7-9-14(10-8-13)12(3)15(19)20/h7-10,12H,5-6,11H2,1-4H3,(H,19,20) |
InChI Key |
JNZAVLLKQZPWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)C(C)C(=O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




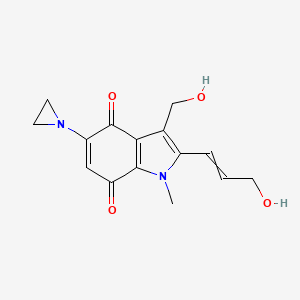

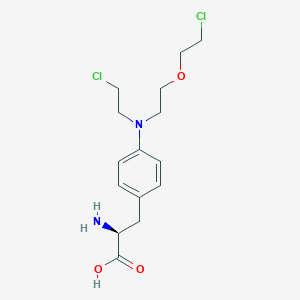
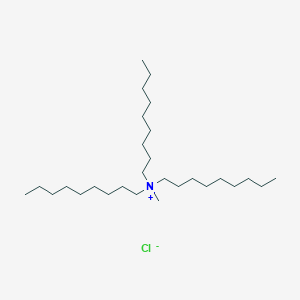
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)

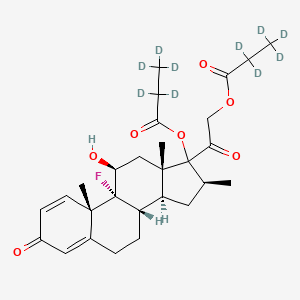

![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)


